molecular formula C18H22N2O3S B2575570 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448047-41-3

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2575570
CAS No.: 1448047-41-3
M. Wt: 346.45
InChI Key: YRXUQCNLUVOCOW-UHFFFAOYSA-N
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Description

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a 3,4-dimethylphenylsulfonyl group

Preparation Methods

The synthesis of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions where the piperidine moiety is reacted with a pyridine derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group can play a crucial role in binding interactions, while the piperidine and pyridine rings can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine include:

    Piperidine Derivatives: Compounds like 4-(2-pyridyl)piperidine share structural similarities and can be used in similar applications.

    Sulfonyl-Substituted Compounds: Other compounds with sulfonyl groups, such as sulfonylureas, can be compared in terms of their chemical reactivity and biological activity.

    Pyridine Derivatives:

The uniqueness of this compound lies in its combination of functional groups, which can confer specific properties and reactivity patterns not seen in simpler analogs.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-6-7-17(13-15(14)2)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXUQCNLUVOCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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